molecular formula C17H14N2O2 B11841984 N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide CAS No. 215453-55-7

N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide

Katalognummer: B11841984
CAS-Nummer: 215453-55-7
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: UHAJVCKNZQMFHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide is a synthetic chemical hybrid incorporating a benzamide moiety and an isoquinoline scaffold. Both structural classes are recognized in medicinal chemistry for their diverse biological activities and are prevalent in various pharmacologically active compounds . Isoquinoline alkaloids, a significant class of N-based heterocyclic compounds, are found throughout nature and exhibit a broad spectrum of bioactivities, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . The benzamide group is a common feature in compounds developed as receptor antagonists and enzyme inhibitors . The presence of a hydroxymethyl group at the 7-position of the isoquinoline ring may serve as a versatile handle for further chemical derivatization, facilitating the exploration of structure-activity relationships (SAR) and the development of chemical probes. This compound is intended for research purposes only, such as in hit-to-lead optimization campaigns, biochemical assay development, and investigations into the mechanisms of action of heterocyclic small molecules. It is supplied for laboratory research use and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest developments on related structures.

Eigenschaften

IUPAC Name

N-[7-(hydroxymethyl)isoquinolin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-11-12-6-7-13-8-9-18-16(15(13)10-12)19-17(21)14-4-2-1-3-5-14/h1-10,20H,11H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJVCKNZQMFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=CC3=C2C=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627434
Record name N-[7-(Hydroxymethyl)isoquinolin-1-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215453-55-7
Record name N-[7-(Hydroxymethyl)isoquinolin-1-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide typically involves the reaction of isoquinoline derivatives with benzoyl chloride under controlled conditions. The hydroxymethyl group is introduced through subsequent reactions involving formaldehyde and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials. The reaction conditions are optimized to ensure high yield and purity, often exceeding 95% .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Alkohole. Die Reaktionsbedingungen variieren je nach dem gewünschten Produkt und beinhalten typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptsächlich gebildete Produkte

Hauptsächlich gebildete Produkte aus diesen Reaktionen sind Isochinolin-Derivate mit modifizierten funktionellen Gruppen, wie z. B. Aldehyde, Carbonsäuren, Amine und substituierte Benzamide .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann Signalwege und biochemische Prozesse modulieren, was zu den beobachteten Wirkungen führt. Ausführliche Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Wege zu entschlüsseln.

Wirkmechanismus

The mechanism of action of N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name (CAS No.) Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications References
N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide Isoquinoline + benzamide 7-hydroxymethyl Not reported Prodrug potential, synthetic reagent
N-(7-(Chloromethyl)isoquinolin-1-yl)benzamide (862845-69-0) Isoquinoline + benzamide 7-chloromethyl Not reported Reactive intermediate for alkylation
4-(isoquinolin-1-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide (0O4) Isoquinoline + benzamide N-morpholinoethyl 355.3 (C22H23N3O2) Enhanced solubility, CNS activity potential
N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)imidazo[2,1-F][1,2,4]triazin-4-yl)benzamide (2082744-89-4) Imidazotriazine + benzamide Tetrahydrofuran-sugar mimic 355.3 (C17H17N5O4) Nucleoside analog, antiviral/anticancer candidate

Key Comparative Insights

Polarity and Reactivity
  • The hydroxymethyl group in the target compound increases hydrophilicity, favoring aqueous solubility and prodrug activation via hydrolysis. In contrast, the chloromethyl analog (CAS 862845-69-0) is more lipophilic and reactive, serving as a versatile alkylating agent .

Prodrug Development

The hydroxymethyl group in the target compound can undergo enzymatic or hydrolytic cleavage to release active drugs, a strategy employed in prodrug design for improved bioavailability .

Anticancer Potential

Biologische Aktivität

N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an isoquinoline moiety linked to a benzamide group. The hydroxymethyl group at the 7-position of the isoquinoline ring is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, isoquinoline derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. A related study reported that certain isoquinoline alkaloids demonstrated IC50 values ranging from 5.1 μM to 7.6 μM against gastric cancer cells, suggesting that structural modifications can enhance their efficacy .

The mechanism by which this compound exerts its effects may involve the modulation of key signaling pathways. For example, it is hypothesized that the compound may inhibit topoisomerase I activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells . Additionally, it may interact with various enzymes involved in cancer progression, potentially altering their activity.

Data Table: Biological Activity Summary

Activity Cell Line IC50 (μM) Mechanism
AntiproliferativeMGC-8035.1Topoisomerase I inhibition
Induction of ApoptosisHGC-277.6Cell cycle arrest (G2/M phase)
Inhibition of MigrationVarious-Modulation of signaling pathways

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis .
  • In Vivo Studies : In vivo experiments using animal models have shown promising results regarding tumor reduction following treatment with this compound. Tumor volume was significantly decreased compared to control groups, indicating its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(7-(Hydroxymethyl)isoquinolin-1-yl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as protecting group strategies and catalytic hydrogenation. For example, tert-butyldimethylsilyl (TBS) groups are used to protect hydroxyl moieties during intermediate steps, followed by deprotection under acidic conditions (e.g., formic acid/palladium on carbon) . Solvent choice (DMF, methanol) and temperature control are critical for achieving high yields (>90%). Column chromatography (silica gel) is standard for purification, with NMR and LC/MS (e.g., m/z = 371.15 [M+1]) confirming structural integrity .

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • 1H NMR : Key signals include aromatic protons (δ 7.40–8.15 ppm) and hydroxymethyl groups (δ 3.71–4.44 ppm), with coupling constants (e.g., J = 5.7 Hz) confirming stereochemistry .
  • LC/MS : Molecular ion peaks (e.g., [M+1] = 371.15) and fragmentation patterns validate the molecular formula .
  • HPLC : Purity (>98%) is assessed using reverse-phase columns under gradient elution conditions .

Advanced Research Questions

Q. What catalytic mechanisms govern the functionalization of the benzamide moiety in this compound?

  • Methodological Answer : Copper(II)-mediated C-H oxidation studies reveal divergent pathways. Under basic conditions, directed methoxylation/chlorination occurs via organometallic C-H activation. In acidic conditions, nondirected chlorination proceeds through a single-electron-transfer (SET) mechanism. Computational DFT analyses and kinetic isotope effects (KIEs) differentiate these pathways, with solvent polarity and pH critically influencing product distribution .

Q. How does the hydroxymethyl group impact the compound’s stability and reactivity under physiological conditions?

  • Methodological Answer : The hydroxymethyl group enhances hydrophilicity but introduces sensitivity to hydrolysis. Stability assays (pH 7.4 buffer, 37°C) show degradation to formaldehyde via retro-aldol pathways, mitigated by substituents on the aromatic ring (e.g., 4-chloro derivatives slow degradation rates). Chelation studies (e.g., with Zn²⁺) suggest metal-binding activity, which may stabilize the compound in biological matrices .

Q. What in silico methods predict interactions between this compound and biological targets like histone deacetylases (HDACs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to HDAC active sites. The hydroxymethyl group forms hydrogen bonds with catalytic zinc ions, while the isoquinoline moiety occupies hydrophobic pockets. Comparative studies with known HDAC inhibitors (e.g., M344) highlight similarities in binding free energies (ΔG ≈ -9.5 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities of structurally related benzamide derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic substitution of the hydroxymethyl group (e.g., replacing with methoxy or acetamide) alters HDAC inhibition potency. Bioassays (IC₅₀ values) and X-ray crystallography of enzyme-inhibitor complexes validate SAR trends .
  • Metabolic Profiling : LC-MS/MS identifies metabolites (e.g., N-formyl derivatives) that may account for divergent in vivo activities .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.